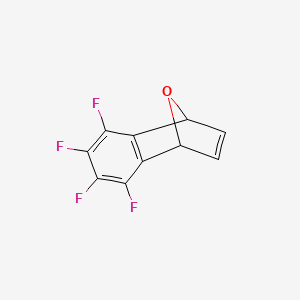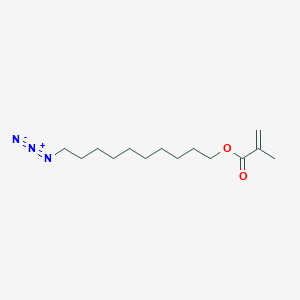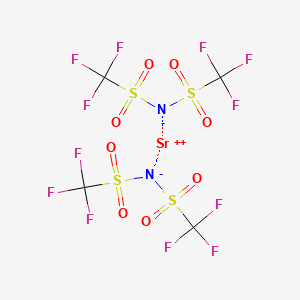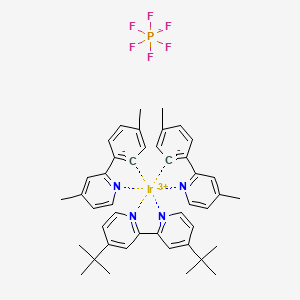![molecular formula C19H33ClNPPd B6301800 Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) CAS No. 1235509-04-2](/img/structure/B6301800.png)
Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is a derivative compound that serves as an exceptionally mild and versatile catalyst for Heck reactions of aryl chlorides and bromides . It can couple with a range of mono- and disubstituted olefins at room temperature, furnishing the arylated product with high E/Z stereoselection .
Chemical Reactions Analysis
This compound is known to be a catalyst for Heck reactions of aryl chlorides and bromides . It can couple with a range of mono- and disubstituted olefins at room temperature, furnishing the arylated product with high E/Z stereoselection .科学的研究の応用
Advances in Catalysis
Research has shown the pivotal role of palladium complexes in enhancing catalytic activities for a variety of reactions. For instance, allylic halides have been successfully applied under biphasic conditions in carbonylation reactions, showcasing not only improved catalytic activities compared to homogeneous systems but also highlighting the challenges related to the stability of palladium–water-soluble phosphine-based catalysts (Bertoux et al., 1999).
Environmental Applications
The decomposition of environmental pollutants using catalytic methods has been a significant area of study. For example, the decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive, has been investigated using radio frequency (RF) plasma reactors with the addition of hydrogen, demonstrating the potential for alternative methods in environmental remediation (Hsieh et al., 2011).
Organic Synthesis
Palladium-catalyzed reactions, particularly in the formation of C-N and C-O bonds, have been extensively studied, with various palladium catalysts being developed for the arylation of amines and alcohols. These advancements underscore the importance of palladium complexes in facilitating efficient and diverse organic syntheses, contributing to natural product synthesis, new synthetic methodologies, and medicinal chemistry applications (Muci & Buchwald, 2002).
Safety and Hazards
作用機序
Target of Action
The primary target of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is the Heck reaction . This reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction, which is a fundamental step in many organic synthesis processes .
Mode of Action
Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) acts as a catalyst in the Heck reaction . It facilitates the coupling of aryl bromides and activated aryl chlorides with a range of mono- and disubstituted olefins . The compound’s interaction with these targets results in the formation of the arylated product with high E/Z stereoselection .
Biochemical Pathways
The Heck reaction, catalyzed by Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), is a key step in various biochemical pathways. It is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and polymers . The downstream effects of this reaction include the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Pharmacokinetics
Like other catalysts, its efficacy is determined by its ability to facilitate the desired reaction without being consumed in the process .
Result of Action
The result of the action of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is the formation of new carbon-carbon bonds via the Heck reaction . This leads to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and efficiency of the Heck reaction . Additionally, the presence of other substances in the reaction mixture can also impact the reaction’s outcome .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) involves the reaction of allyl chloride with di-tert-butyl(4-dimethylaminophenyl)phosphine followed by the addition of palladium(II) chloride. The reaction is carried out in the presence of a base and a solvent.", "Starting Materials": [ "Allyl chloride", "Di-tert-butyl(4-dimethylaminophenyl)phosphine", "Palladium(II) chloride", "Base", "Solvent" ], "Reaction": [ "Step 1: Dissolve di-tert-butyl(4-dimethylaminophenyl)phosphine in a suitable solvent.", "Step 2: Add a base to the solution and stir for some time.", "Step 3: Slowly add allyl chloride to the solution while stirring.", "Step 4: Add palladium(II) chloride to the solution and stir for some time.", "Step 5: Heat the reaction mixture to a suitable temperature and stir for some time.", "Step 6: Cool the reaction mixture and filter the precipitate.", "Step 7: Wash the precipitate with a suitable solvent and dry it under vacuum.", "Step 8: Purify the product by recrystallization or chromatography." ] } | |
CAS番号 |
1235509-04-2 |
分子式 |
C19H33ClNPPd |
分子量 |
448.3 g/mol |
IUPAC名 |
chloropalladium(1+);1-(4-ditert-butylphosphanylphenyl)-N-methylmethanamine;prop-1-ene |
InChI |
InChI=1S/C16H28NP.C3H5.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-10-8-13(9-11-14)12-17-7;1-3-2;;/h8-11,17H,12H2,1-7H3;3H,1-2H2;1H;/q;-1;;+2/p-1 |
InChIキー |
OSTWSTKYPFRHAA-UHFFFAOYSA-M |
SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[CH2-]C=C.Cl[Pd+] |
正規SMILES |
CC(C)(C)P(C1=CC=C(C=C1)CNC)C(C)(C)C.[CH2-]C=C.Cl[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)



![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B6301794.png)



